molecular formula C9H7IN2O B14059788 2-cyano-N-(3-iodophenyl)acetamide CAS No. 63034-92-4

2-cyano-N-(3-iodophenyl)acetamide

Cat. No.: B14059788
CAS No.: 63034-92-4
M. Wt: 286.07 g/mol
InChI Key: ALOUJTMBQPLONP-UHFFFAOYSA-N
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Description

2-Cyano-N-(3-iodophenyl)acetamide is a cyanoacetamide derivative characterized by an iodine substituent at the para position of the phenyl ring. Cyanoacetamides are pivotal intermediates in heterocyclic synthesis, enabling the construction of pharmacologically active molecules through reactions with amines, thiols, and carbonyl compounds .

Properties

CAS No.

63034-92-4

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

2-cyano-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C9H7IN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13)

InChI Key

ALOUJTMBQPLONP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-cyano-N-(3-iodophenyl)acetamide typically involves the cyanoacetylation of 3-iodoaniline. Here are some common methods:

Chemical Reactions Analysis

2-cyano-N-(3-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

    Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-iodophenyl)acetamide involves its ability to undergo various chemical transformations. The cyano group and the iodine atom play crucial roles in its reactivity. The compound can interact with different molecular targets and pathways, depending on the specific reactions it undergoes. For example, in biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The table below compares key structural features of 2-cyano-N-(3-iodophenyl)acetamide with similar compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Spectral Data (1H NMR) Reference
2-Cyano-N-(3-iodophenyl)acetamide 3-Iodo Not reported Not available Inferred
2-Cyano-N-(3-methylphenyl)acetamide 3-Methyl 203.23 (calc.) δ 1.45 (d, –CH3), 3.30 (s, –CH2CN), 8.34 (s, –NH)
2-Cyano-N-(2-nitrophenyl)acetamide 2-Nitro 219.18 (calc.) Not reported
2-Cyano-N-(4-methoxyphenyl)acetamide 4-Methoxy 219.25 δ 3.80 (s, –OCH3), 6.9–7.24 (m, ArH)
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide 3,5-Dimethoxy 235.25 δ 3.83 (s, –(OCH3)₂), 4.20 (s, CH2–Ar)

Key Observations :

  • Electron-Withdrawing Groups (EWG): The iodine substituent in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in heterocyclic synthesis. This effect is more pronounced than in methoxy or methyl-substituted analogs .
  • Steric Effects : Bulky substituents like iodine may hinder reactions at the acetamide moiety compared to smaller groups (e.g., methyl).

Anticancer and Antimicrobial Potential

Cyanoacetamide derivatives exhibit diverse biological activities:

  • Anticancer: Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed significant activity against MCF-7 and NCI-H460 cell lines, with IC₅₀ values comparable to doxorubicin .
  • Antimicrobial: Azo dyes synthesized from cyanoacetamide precursors demonstrated potent activity against E. coli and C. albicans, with MIC values as low as 8 µg/mL .

Comparison with 3-Iodo Derivative :
The iodine atom may enhance lipophilicity, improving membrane permeability and bioavailability. However, its bulky size could reduce binding affinity to certain enzyme active sites compared to smaller substituents.

Physicochemical Properties

  • Solubility : Methoxy and methyl derivatives are generally soluble in polar aprotic solvents (e.g., DMSO), while iodine analogs may exhibit lower solubility due to increased hydrophobicity.
  • Stability : Iodine-containing compounds may require protection from light to prevent decomposition, unlike nitro or methoxy derivatives .

Biological Activity

2-Cyano-N-(3-iodophenyl)acetamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include a cyano group and an iodine-substituted phenyl ring. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H8_{8}I1_{1}N2_{2}O
  • Molecular Weight : 328.11 g/mol

The presence of the iodine atom enhances the compound's electrophilic character, which may influence its reactivity and biological interactions compared to similar compounds.

Biological Activity

Research indicates that 2-cyano-N-(3-iodophenyl)acetamide exhibits various biological activities, particularly in the context of neurological disorders. Its mechanism of action appears to involve the inhibition of specific enzymes by binding to their active sites, thereby affecting biochemical pathways relevant to disease processes.

Enzyme Inhibition Studies

In vitro studies have shown that 2-cyano-N-(3-iodophenyl)acetamide can inhibit certain enzymes, which may contribute to its therapeutic effects. For example, it has been reported to exhibit partial inhibition against 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. This inhibition could potentially enhance therapeutic outcomes in conditions where prostaglandins play a critical role.

Compound IC50 (µM) Target Enzyme
2-Cyano-N-(3-iodophenyl)acetamide5015-PGDH

Synthesis

The synthesis of 2-cyano-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with cyanoacetate in the presence of a suitable base. The general procedure includes:

  • Reagents :
    • 3-Iodoaniline
    • Cyanoacetate
    • Base (e.g., sodium ethoxide)
  • Procedure :
    • Mix the reagents in an appropriate solvent.
    • Heat the mixture under reflux for several hours.
    • Purify the resulting compound through crystallization or chromatography.

Study on Neurological Disorders

A notable study investigated the effects of 2-cyano-N-(3-iodophenyl)acetamide on neuronal cells subjected to oxidative stress. The findings suggested that this compound could protect neuronal cells by modulating oxidative stress markers and promoting cell survival pathways.

Clinical Implications

While extensive clinical data is lacking, preliminary findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit specific enzymes involved in neuroinflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-cyano-N-(3-iodophenyl)acetamide, a comparison with structurally similar compounds is beneficial:

Compound Name Structure Features Unique Aspects
2-Cyano-N-(4-bromophenyl)acetamideContains bromine instead of iodineDifferent halogen influences reactivity
N-(3-iodophenyl)acetamideLacks the cyano groupSimplified structure with potentially different activity
2-Cyano-N-(phenyl)acetamideNo iodine substitutionMore general structure without halogen specificity

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